N-(5-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
N-(5-methyl-1H-pyrazol-3-yl)acetamide (NMPAA) is a compound with a wide range of applications in scientific research. It is a pyrazole-based molecule with a molecular weight of 153.17 g/mol and a melting point of 185-188°C. NMPAA is a white crystalline solid that is soluble in methanol and ethanol and insoluble in water. It has been studied for its potential uses in the fields of biochemistry and physiology, as well as its applications in laboratory experiments.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
N-(5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives have been utilized in the synthesis of novel coordination complexes with Co(II) and Cu(II). These complexes were investigated for their antioxidant activities, showing significant potential. The study highlighted the role of hydrogen bonding in the self-assembly process of these complexes, which could be beneficial for developing antioxidant agents (Chkirate et al., 2019).
Antibacterial Activity
Research into N-(5-methyl-1H-pyrazol-3-yl)acetamide derivatives has led to the development of coordination complexes with notable antibacterial activity. These complexes, formed with metals such as Cd and Cu, have shown outstanding results against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The effective minimum inhibitory concentration (MIC) as low as 5 μg mL−1 suggests their potential as powerful antibacterial agents (Chkirate et al., 2022).
Alzheimer's Disease Research
Compounds derived from N-(5-methyl-1H-pyrazol-3-yl)acetamide, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These properties are crucial for the development of therapeutic agents for Alzheimer's disease, offering a multifunctional approach to its treatment (Umar et al., 2019).
properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFRABHJXNJTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412965 | |
Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
CAS RN |
83725-05-7 | |
Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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